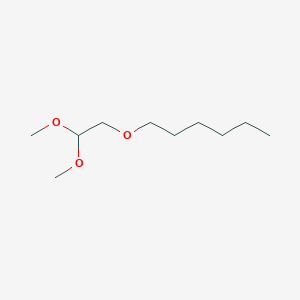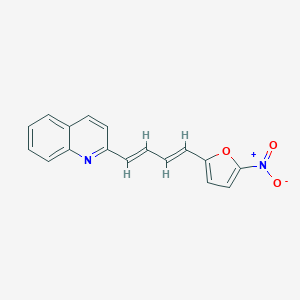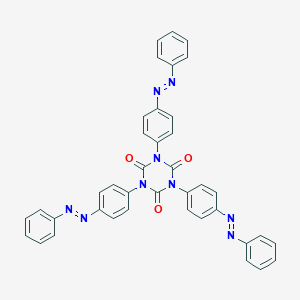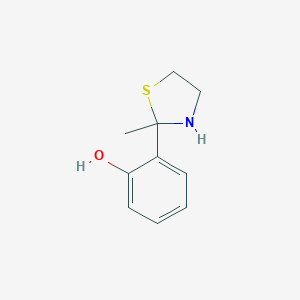
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol, also known as Mitochonic acid 5 (MA-5), is a small molecule that has been shown to have potential therapeutic effects on mitochondrial dysfunction. Mitochondria are known as the powerhouses of the cell, responsible for producing energy in the form of ATP. Mitochondrial dysfunction has been implicated in a variety of diseases, including neurodegenerative diseases, cancer, and metabolic disorders.
Mécanisme D'action
MA-5 works by activating the mitochondrial protease ClpP, which is responsible for removing damaged proteins from the mitochondria. This leads to improved mitochondrial function and increased ATP production. In addition, MA-5 has been shown to increase the expression of mitochondrial genes and improve mitochondrial biogenesis.
Effets Biochimiques Et Physiologiques
MA-5 has been shown to have a variety of biochemical and physiological effects. In addition to improving mitochondrial function, MA-5 has been shown to increase the expression of antioxidant genes, reduce oxidative stress, and improve glucose metabolism. MA-5 has also been shown to have anti-inflammatory effects and may have potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MA-5 in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach the mitochondria. However, one limitation is that it may not be effective in all types of mitochondrial dysfunction and may have off-target effects.
Orientations Futures
There are many potential future directions for research on MA-5. One area of research could be to investigate its potential as a therapy for other mitochondrial diseases, such as Leigh syndrome or mitochondrial myopathy. Another area of research could be to investigate the potential of MA-5 in combination with other therapies, such as antioxidants or anti-inflammatory agents. Finally, research could be done to investigate the safety and efficacy of MA-5 in human clinical trials.
Méthodes De Synthèse
MA-5 can be synthesized using a multi-step process involving the reaction of 2-mercaptophenol with 2-bromoacetophenone to form the intermediate 2-(2-hydroxyphenyl)-2-oxoethyl thioacetate. This intermediate is then reacted with 2-amino-3-methyl-1,3-thiazolidine to form MA-5.
Applications De Recherche Scientifique
MA-5 has been shown to have potential therapeutic effects on mitochondrial dysfunction in a variety of diseases. For example, in a study published in the journal Cell Metabolism, researchers found that MA-5 improved mitochondrial function in mouse models of Parkinson's disease and extended their lifespan. Another study published in the journal Nature Communications found that MA-5 improved mitochondrial function in a mouse model of Alzheimer's disease and improved cognitive function.
Propriétés
Numéro CAS |
16763-42-1 |
|---|---|
Nom du produit |
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol |
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
2-(2-methyl-1,3-thiazolidin-2-yl)phenol |
InChI |
InChI=1S/C10H13NOS/c1-10(11-6-7-13-10)8-4-2-3-5-9(8)12/h2-5,11-12H,6-7H2,1H3 |
Clé InChI |
UJMADGHHOYHVSC-UHFFFAOYSA-N |
SMILES |
CC1(NCCS1)C2=CC=CC=C2O |
SMILES canonique |
CC1(NCCS1)C2=CC=CC=C2O |
Synonymes |
2-(2-Methyl-2-thiazolidinyl)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



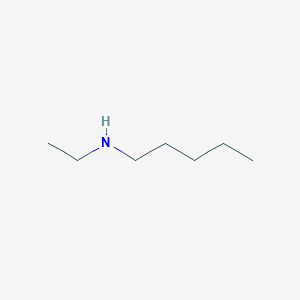
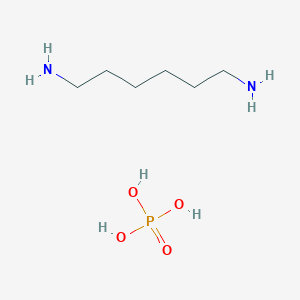
![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)
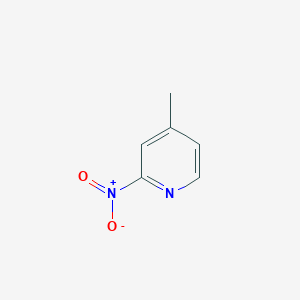
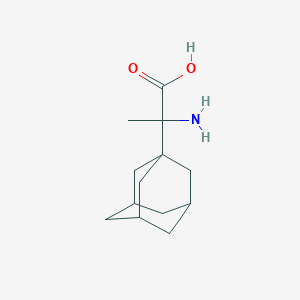
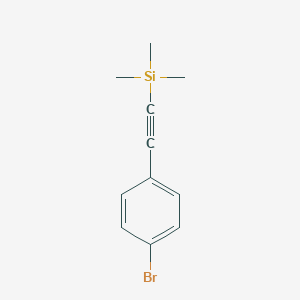
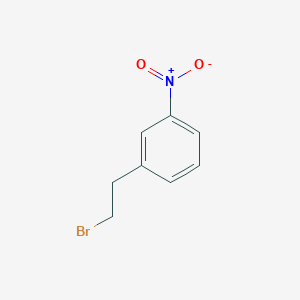
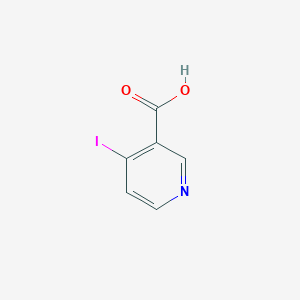
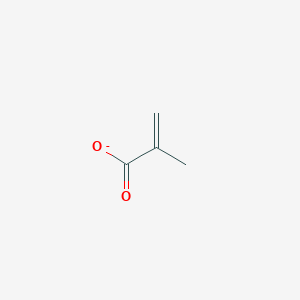
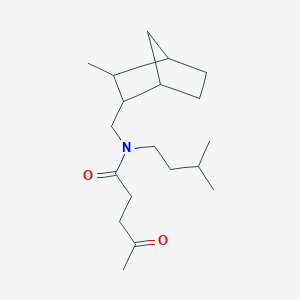
![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)
